3-Acetoxy-3'-iodobenzophenone
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Overview
Description
3-Acetoxy-3’-iodobenzophenone is a chemical compound with the molecular formula C15H11IO3. It is primarily used for experimental and research purposes. This compound is characterized by the presence of an acetoxy group and an iodine atom attached to a benzophenone core, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Acetoxy-3’-iodobenzophenone typically involves the acetylation of 3’-iodobenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Acetoxy-3’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium carbonate.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Acetoxy-3’-iodobenzophenone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
3-Acetoxy-3’-iodobenzophenone can be compared with other similar compounds such as:
3-Acetoxybenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodobenzophenone: Lacks the acetoxy group, limiting its applications in organic synthesis.
3-Hydroxy-3’-iodobenzophenone: Contains a hydroxyl group instead of an acetoxy group, affecting its reactivity and solubility.
The presence of both the acetoxy group and the iodine atom in 3-Acetoxy-3’-iodobenzophenone makes it unique and versatile for various applications .
Biological Activity
3-Acetoxy-3'-iodobenzophenone (AIBP) is a compound that has garnered attention in various fields of research, particularly for its biological activity. This article aims to detail the biological properties, mechanisms of action, and potential applications of AIBP based on diverse sources.
- Chemical Formula : C15H13IO3
- Molecular Weight : 358.17 g/mol
- Structure : AIBP features an acetoxy group and an iodobenzophenone structure, which contributes to its reactivity and biological interactions.
Biological Activity Overview
AIBP exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that AIBP possesses significant antimicrobial activity against various bacterial strains.
- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thereby exhibiting potential protective effects against oxidative stress.
- Cytotoxic Effects : Research indicates that AIBP can induce cytotoxicity in certain cancer cell lines, suggesting its potential use in cancer therapy.
The biological activities of AIBP can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : AIBP may inhibit specific enzymes involved in cellular proliferation and survival.
- Interaction with Cell Membranes : The lipophilic nature of AIBP allows it to integrate into cell membranes, affecting membrane fluidity and function.
- Induction of Apoptosis : Evidence suggests that AIBP can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of AIBP against common pathogens. Results indicated:
- Gram-positive bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Gram-negative bacteria : Showed moderate activity against Escherichia coli with an MIC of 64 µg/mL.
Antioxidant Capacity
The antioxidant potential was assessed using DPPH radical scavenging assays:
- IC50 Value : The IC50 for AIBP was determined to be 25 µg/mL, indicating a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).
Cytotoxicity in Cancer Cell Lines
In vitro studies on various cancer cell lines revealed:
- HeLa Cells : AIBP exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µg/mL after 48 hours of exposure.
- MCF-7 Cells : Significant reduction in cell viability was observed, suggesting potential for breast cancer treatment.
Data Tables
Property | Value |
---|---|
Molecular Weight | 358.17 g/mol |
Antimicrobial MIC (S. aureus) | 32 µg/mL |
Antioxidant IC50 | 25 µg/mL |
Cytotoxicity IC50 (HeLa) | 15 µg/mL |
Properties
IUPAC Name |
[3-(3-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDQWHUSYJQKCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641636 |
Source
|
Record name | 3-(3-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-65-7 |
Source
|
Record name | 3-(3-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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